4-(Acetylamino)-3-methylbenzoic acid
Overview
Description
4-(Acetylamino)-3-methylbenzoic acid is a chemical compound that is related to various derivatives and analogs studied for their potential applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, its structural analogs and derivatives have been synthesized and characterized, indicating a broader interest in acetylamino-substituted benzoic acids and their properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with different benzoic acid derivatives. For instance, the synthesis of 3-acetoacetylaminobenzo[b]furan derivatives is reported, which involves acylation of 3-aminobenzo[b]furans followed by various other steps to achieve the desired compounds with potential cysteinyl leukotriene receptor 2 antagonistic activity . Another related synthesis is the preparation of 4-acetylaminobenzo15crown-5 through a one-pot reaction involving C-acylation, oximation, and Beckmann rearrangement . These methods could potentially be adapted for the synthesis of 4-(Acetylamino)-3-methylbenzoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Acetylamino)-3-methylbenzoic acid has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid shows hydrogen-bonded dimers with specific dihedral angles for the substituent groups . Similarly, the structure of 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole has been elucidated, revealing the planarity of the heterocyclic ring and the dihedral angle of the acetylamino-group . These studies provide insights into how the acetylamino group and other substituents might influence the overall molecular conformation of 4-(Acetylamino)-3-methylbenzoic acid.
Chemical Reactions Analysis
The chemical reactivity of acetylamino-substituted compounds has been explored in various contexts. For instance, the ozonation of 4-acetylaminotoluene in acetic acid leads to a range of oxidation products, including 4-acetylaminobenzoic acid . This suggests that the acetylamino group can influence the reactivity of the benzene ring towards oxidative conditions. Additionally, the S-oxidation of 5-substituted 4-acetyl-2-acetylamino-Δ^2-1,3,4-thiadiazolines has been studied, showing the formation of thiadiazoline oxides . These reactions could be relevant when considering the chemical behavior of 4-(Acetylamino)-3-methylbenzoic acid under similar conditions.
Physical and Chemical Properties Analysis
The physical properties of compounds structurally related to 4-(Acetylamino)-3-methylbenzoic acid have been investigated. For example, the solid-liquid equilibria of binary mixtures involving 4-(acetylamino)toluene have been measured, and simple eutectic behaviors were observed . This information can be useful in predicting the melting behavior and solubility of 4-(Acetylamino)-3-methylbenzoic acid in various solvents. Additionally, the controlled precipitation of ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate to produce fine particles indicates that the acetylamino group can play a role in the crystallization and morphological characteristics of these compounds .
Scientific Research Applications
Influenza Virus Inhibition
Crystal Structure and Molecular Analysis
The crystal structure of molecules related to 4-(Acetylamino)-3-methylbenzoic acid has been a subject of study. For instance, the crystal structure of a related molecule, 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole, was determined to understand its molecular arrangement and interactions (Remoortere & Boer, 1971).
Synthesis and Characterization
The synthesis and characterization of derivatives of 4-(Acetylamino)-3-methylbenzoic acid have been explored. For example, rapid synthesis of (quinazolin-4-ylamino)methyl-phosphonates, which included derivatives of this compound, was conducted through microwave irradiation (Luo et al., 2012). Another study involved the synthesis of N-Substituted-7-acylamino-3-phenylisocarbostyril and its fluorescence spectra (Yagi et al., 1969).
Drug Development and Antitumor Properties
Research has also focused on using derivatives of 4-(Acetylamino)-3-methylbenzoic acid in drug development and studying their antitumor properties. For instance, the synthesis, characterization, and evaluation of antitumor activity of some new thiazolidine and thiazolidinone derivatives were conducted (Gouda & Abu-Hashem, 2011).
Solubility and Thermodynamic Studies
The solubility and thermodynamics of compounds similar to 4-(Acetylamino)-3-methylbenzoic acid have been studied to understand their physical properties. Vapour pressures, enthalpies, and entropies of sublimation of para-substituted benzoic acids were measured, including 4-(acetylamino)benzoic acid (Monte et al., 2010).
properties
IUPAC Name |
4-acetamido-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-5-8(10(13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQSEJSRAJSUSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191332 | |
Record name | 4-(Acetylamino)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)-3-methylbenzoic acid | |
CAS RN |
37901-92-1 | |
Record name | 4-(Acetylamino)-3-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037901921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Acetylamino)-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(ACETYLAMINO)-3-METHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717B5T8C9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.